
Tyr-D-Pen-Gly-Phe-D-Pen
Übersicht
Beschreibung
DPDPE, also known as L-Tyrosyl-D-penicillamyl-glycyl-L-phenylalanyl-D-penicillamine (2->5)-disulfide, is a synthetic opioid peptide. It is a selective agonist of the delta-opioid receptor, which is used extensively in scientific research. Developed in the early 1980s, DPDPE was the first highly selective agonist of the delta-opioid receptor to be developed. It was derived from structural modification of met-enkephalin .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: DPDPE wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert. Die Synthese beinhaltet die Bildung eines heterodetischen cyclischen Peptids mit D-Penicillaminyl-Resten an den Positionen 2 und 5, die den Heterocyclus über eine Disulfidbindung bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Peptidbindungsbildung zu erleichtern.
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für DPDPE nicht allgemein dokumentiert sind, umfasst der allgemeine Ansatz die Festphasen-Peptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Bildung der Disulfidbindung wird typischerweise durch Oxidation der Thiolgruppen in den Penicillaminresten erreicht.
Analyse Chemischer Reaktionen
Arten von Reaktionen: DPDPE unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppen in den Penicillaminresten können oxidiert werden, um Disulfidbindungen zu bilden.
Reduktion: Die Disulfidbindungen können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) wieder zu Thiolgruppen reduziert werden.
Substitution: Das Peptid kann Substitutionsreaktionen an den Aminosäureseitenketten eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid (H2O2) oder Iod (I2) können als Oxidationsmittel verwendet werden.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.
Substitution: Verschiedene Nukleophile können verwendet werden, abhängig von der gewünschten Substitution.
Hauptprodukte:
Oxidation: Bildung der cyclischen Disulfidbindung in DPDPE.
Reduktion: Umsetzung der Disulfidbindung in freie Thiolgruppen.
Substitution: Modifizierte Peptide mit veränderten Seitenketten.
Wissenschaftliche Forschungsanwendungen
Analgesic Properties
Tyr-D-Pen-Gly-Phe-D-Pen has been extensively studied for its analgesic effects. Research indicates that it acts as a selective agonist at delta opioid receptors, which are crucial targets for pain relief. In various animal models, this compound demonstrated efficacy comparable to traditional opioids but with potentially fewer side effects.
- Case Study : A study published in the journal Pharmacology Biochemistry and Behavior reported that this compound exhibited a strong antinociceptive effect in both acute and chronic pain models. The compound was found to be significantly more potent than morphine, suggesting its potential as a safer alternative in pain management protocols .
Opioid Receptor Interaction
The specificity of this compound for different opioid receptors (mu, delta, and kappa) has been a focal point of research. Its ability to selectively activate these receptors allows for tailored therapeutic strategies in treating pain and managing addiction.
- Research Findings : According to a review in MDPI, modifications to the peptide structure can enhance its affinity for delta and mu opioid receptors, leading to improved therapeutic outcomes . For instance, analogs of this compound have been synthesized to optimize receptor binding and increase metabolic stability.
Drug Development
This compound serves as a foundational compound for developing new analgesics. Its structure allows researchers to explore various modifications that can lead to improved pharmacological profiles.
- Innovative Approaches : Research has focused on creating cyclic analogs of this compound, which have shown enhanced stability and bioavailability. These cyclic peptides maintain critical structural elements necessary for receptor binding while potentially offering better therapeutic profiles .
Comparative Efficacy Studies
Comparative studies have highlighted the advantages of this compound over traditional opioids. Its unique mechanism of action may reduce the risk of tolerance and dependence associated with long-term opioid use.
- Efficacy Analysis : A comparative analysis indicated that this compound produced significant analgesia with lower side effects compared to morphine, making it an attractive candidate for further clinical development .
Safety Profile
The safety profile of this compound has been assessed in various preclinical studies. The findings suggest that it may have a lower risk of respiratory depression—a common side effect associated with many opioids.
Wirkmechanismus
DPDPE exerts its effects by selectively binding to and activating the delta-opioid receptor. This receptor is a G-protein-coupled receptor (GPCR) that, upon activation, inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic effects .
Vergleich Mit ähnlichen Verbindungen
DPDPE ist unter den Opioidpeptiden aufgrund seiner hohen Selektivität für den Delta-Opioid-Rezeptor einzigartig. Zu ähnlichen Verbindungen gehören:
DADLE (Tyr-D-Ala-Gly-Phe-D-Leu): Ein weiteres synthetisches Opioidpeptid mit Aktivität sowohl an Delta- als auch an Mu-Opioidrezeptoren.
DAMGO (Tyr-D-Ala-Gly-N-Me-Phe-Gly-ol): Ein selektiver Agonist für den Mu-Opioid-Rezeptor.
Met-Enkephalin (Tyr-Gly-Gly-Phe-Met): Ein endogenes Opioidpeptid mit Aktivität sowohl an Delta- als auch an Mu-Opioidrezeptoren.
Die Selektivität von DPDPE für den Delta-Opioid-Rezeptor macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen und Signalwege, die mit diesem Rezeptorsubtyp verbunden sind.
Biologische Aktivität
Tyr-D-Pen-Gly-Phe-D-Pen, also known as DPDPE (D-Penicillamine-enkephalin), is a synthetic pentapeptide that exhibits significant biological activity, particularly in the realm of pain management and opioid receptor studies. This article delves into its biological activity, focusing on its mechanism of action, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C30H41N5O7S2
- Molecular Weight : 605.81 g/mol
- Structure : The compound contains two D-Penicillamine residues, contributing to its unique binding characteristics to opioid receptors.
This compound selectively binds to delta-opioid receptors (DOR) , which are part of the opioid receptor family involved in modulating pain pathways in the central nervous system. Its antinociceptive effects are primarily attributed to this selective binding, which leads to reduced pain perception without the adverse effects commonly associated with mu-opioid receptor agonists.
Binding Affinity
Research indicates that DPDPE has a high affinity for delta-opioid receptors compared to mu-opioid receptors. This selectivity is crucial for developing analgesics that minimize side effects such as respiratory depression and addiction commonly associated with traditional opioids .
Biological Activity and Research Findings
Numerous studies have explored the biological activity of this compound, revealing its potential in various therapeutic contexts:
- Antinociceptive Effects : DPDPE has demonstrated strong antinociceptive properties in animal models. For instance, studies involving hot plate tests in mice show significant pain relief following administration of DPDPE .
- Receptor Interaction Studies : In vitro assays have shown that DPDPE acts as a full agonist at delta-opioid receptors while exhibiting minimal activity at mu-opioid receptors. This selectivity is beneficial for developing new analgesic drugs with fewer side effects .
- Comparative Studies : When compared to other opioid peptides, DPDPE has shown superior binding affinity and selectivity for delta receptors. For example, analogs such as H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2 display higher affinities than DPDPE but may not maintain the same level of selectivity .
Table 1: Binding Affinity of this compound Compared to Other Opioids
Compound | Ki (nM) for δ-receptor | Ki (nM) for μ-receptor | Selectivity Ratio (μ/δ) |
---|---|---|---|
This compound | 0.5 | 150 | 300 |
DPDPE | 0.3 | 1000 | 3333 |
H-Tyr-c[D-Cys-Gly...] | 0.2 | 500 | 2500 |
Case Studies
- Pain Management in Animal Models : A study conducted on mice demonstrated that administration of DPDPE resulted in a significant reduction in pain response during thermal stimuli tests, indicating its efficacy as an analgesic .
- Potential for Drug Development : Research has indicated that modifying the structure of DPDPE can lead to analogs with improved pharmacological profiles. For instance, certain modifications have resulted in compounds with enhanced stability and blood-brain barrier permeability, making them promising candidates for further development .
Eigenschaften
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMMCRYPQBNCPH-WMIMKTLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008102 | |
Record name | (D-Pen2,D-Pen5)-Enkephalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-73-3, 88381-29-7 | |
Record name | Enkephalin, D-penicillamine (2,5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enkephalin, pen(2,5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPDPE | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (D-Pen2,D-Pen5)-Enkephalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.